N-(4-(N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-[4-({2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of triazole-thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE typically involves multi-step organic reactionsSpecific reagents and catalysts, such as phosphorus oxychloride and methanesulfonic acid, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide and acetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Phosphorus oxychloride, methanesulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-({2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[4-({2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind with high affinity to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Thiazole derivatives: Exhibiting antimicrobial and anti-inflammatory activities.
Triazole derivatives: Used in antifungal and anticancer therapies.
Uniqueness
N-[4-({2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE is unique due to its combined triazole-thiazole structure, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C22H23N5O3S2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[4-[2-[6-methyl-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H23N5O3S2/c1-14-4-6-17(7-5-14)21-25-22-27(26-21)15(2)20(31-22)12-13-23-32(29,30)19-10-8-18(9-11-19)24-16(3)28/h4-11,23H,12-13H2,1-3H3,(H,24,28) |
InChI Key |
BGMBFFNAASTWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=C(SC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
Origin of Product |
United States |
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